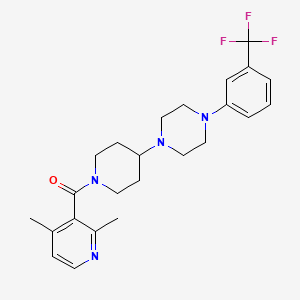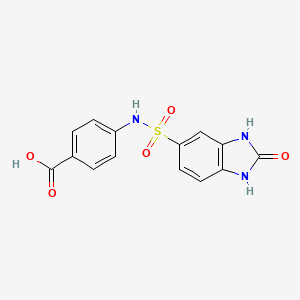
(2,4-Dimethylpyridin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a pyridine ring, a piperazine ring, and a trifluoromethyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis of this compound is not available, compounds with similar structures are often synthesized through methods such as nucleophilic substitution or coupling reactions .Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of multiple rings. The exact structure would depend on the specific arrangement and connectivity of these rings .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the pyridine ring might undergo electrophilic substitution, while the piperazine ring could participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of a trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Conformational Analysis
Research on compounds structurally related to "(2,4-Dimethylpyridin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone" has focused on understanding their molecular interactions and conformational dynamics. For instance, the study on cannabinoid receptor antagonists highlights the importance of conformational analysis in designing receptor-specific drugs, providing insights into how small changes in the molecule's structure can significantly affect its interaction with biological targets (Shim et al., 2002).
Structural Characterization and Synthesis
Other research efforts have been dedicated to the synthesis and structural characterization of related compounds. For example, studies on novel pyridine derivatives with potential antimicrobial activities emphasize the role of specific substituents in determining the biological activity of these molecules (Patel et al., 2011). Additionally, research on the structural analysis of side products in drug synthesis provides valuable information for optimizing drug manufacturing processes and improving yield and purity (Eckhardt et al., 2020).
Potential Therapeutic Applications
Furthermore, studies on dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes showcase the therapeutic potential of compounds within this chemical class. These inhibitors are being explored for their efficacy in managing blood sugar levels in diabetic patients, highlighting the potential medical applications of related compounds (Ammirati et al., 2009).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(2,4-dimethylpyridin-3-yl)-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F3N4O/c1-17-6-9-28-18(2)22(17)23(32)31-10-7-20(8-11-31)29-12-14-30(15-13-29)21-5-3-4-19(16-21)24(25,26)27/h3-6,9,16,20H,7-8,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLFPFICOYMBKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)C(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Furan-2-yl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2447948.png)
![1-(benzo[d]isoxazol-3-yl)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)methanesulfonamide](/img/structure/B2447949.png)
![tert-butyl N-[3-(2-aminophenyl)propyl]carbamate](/img/structure/B2447954.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2447955.png)

![3-({[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}methyl)-1,2-benzoxazole](/img/structure/B2447959.png)
![2-(Aminomethyl)spiro[3.3]heptan-7-ol;hydrochloride](/img/structure/B2447960.png)

![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2447962.png)
![7-ethyl-N-(2-fluorophenyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2447964.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2447965.png)

